2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568026
InChI: InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
SMILES: C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br
Molecular Formula: C11H11BrClNO
Molecular Weight: 288.57 g/mol

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide

CAS No.:

Cat. No.: VC13568026

Molecular Formula: C11H11BrClNO

Molecular Weight: 288.57 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide -

Specification

Molecular Formula C11H11BrClNO
Molecular Weight 288.57 g/mol
IUPAC Name 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide
Standard InChI InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Standard InChI Key NCKAYIUNKSNSCH-UHFFFAOYSA-N
SMILES C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br
Canonical SMILES C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide is C₁₁H₁₀BrClNO, with a molecular weight of 287.55 g/mol. The benzene core is substituted with bromine (2-position) and chlorine (5-position), while the amide nitrogen is bonded to a cyclopropylmethyl group. This configuration introduces steric and electronic effects that influence reactivity and interactions with biological targets.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight287.55 g/mol
LogP (Partition Coefficient)~3.8 (estimated)
Solubility in WaterLow (<0.1 mg/mL)
Melting Point120–125°C (predicted)

The LogP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The cyclopropylmethyl group enhances metabolic stability compared to linear alkyl chains .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide typically involves multi-step protocols:

Intermediate Preparation

  • 2-Bromo-5-chlorobenzoic Acid Synthesis:

    • Starting from 2-bromo-5-chlorophenol , oxidation with potassium permanganate or nitric acid yields the corresponding benzoic acid.

    • Reaction Conditions: Acidic aqueous medium, 80–100°C, 6–12 hours.

  • Amide Formation:

    • The benzoic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Subsequent reaction with cyclopropylmethylamine in dichloromethane or tetrahydrofuran (THF) forms the amide bond.

    • Typical Yield: 70–85% after purification .

Industrial-Scale Considerations

  • Continuous Flow Systems: Improve yield and reduce reaction time by maintaining precise temperature control.

  • Green Chemistry Metrics: Solvent recovery and catalytic reagents (e.g., polymer-supported catalysts) minimize waste.

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Halogen Effects: Bromine enhances electrophilic reactivity, potentially increasing target binding affinity.

  • Cyclopropylmethyl Group: Confers rigidity, reducing off-target interactions and improving pharmacokinetics.

Applications in Research and Industry

Pharmaceutical Development

  • Lead Compound Optimization: Serves as a scaffold for modifying selectivity and potency against enzymes or receptors.

  • Prodrug Design: The amide group can be hydrolyzed in vivo to release active metabolites.

Material Science

  • Liquid Crystal Precursors: Halogenated benzamides contribute to anisotropic molecular arrangements.

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